1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride
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Overview
Description
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride is a complex organic compound that belongs to the class of dihydronaphthofurans These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride typically involves the annulation of naphthols with various reagents. One common method is the treatment of 2-naphthol with isobutylaldehyde using hydrochloric acid in ethanol at 80°C for 0.5 hours, yielding the desired product in a significant yield . Another method involves the condensation of 2-naphthol with β-methyl allyl chloride in the presence of sodium methoxide and potassium iodide in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitutions.
Major Products
The major products formed from these reactions include various substituted naphthofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6,7-dicarboxylic acid: Similar structure but with additional carboxylic acid groups.
4-Hydroxy-3-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-galactopyranoside: Contains a galactopyranoside moiety, making it more hydrophilic.
Uniqueness
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride is unique due to its carbonyl chloride group, which makes it highly reactive and versatile in various chemical reactions. This reactivity is not commonly found in its similar compounds, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
22452-55-7 |
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Molecular Formula |
C13H5ClO4 |
Molecular Weight |
260.63 g/mol |
IUPAC Name |
1,3-dioxobenzo[f][2]benzofuran-6-carbonyl chloride |
InChI |
InChI=1S/C13H5ClO4/c14-11(15)7-2-1-6-4-9-10(5-8(6)3-7)13(17)18-12(9)16/h1-5H |
InChI Key |
WMODQHXFQKKZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C(=O)OC3=O)C(=O)Cl |
Origin of Product |
United States |
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